3-Heptyn-2-one, 6-methyl- (9CI)
Description
3-Heptyn-2-one, 6-methyl- (9CI) is an alkyne-containing ketone with the molecular formula C₈H₁₂O. The "9CI" designation refers to its classification under the Ninth Collective Index of chemical nomenclature, which standardizes naming conventions for organic compounds. The compound features a triple bond at the C3 position, a ketone group at C2, and a methyl substituent at C6 (Figure 1).
Properties
CAS No. |
118893-61-1 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.183 |
IUPAC Name |
6-methylhept-3-yn-2-one |
InChI |
InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h7H,5H2,1-3H3 |
InChI Key |
FBCWWQPKEBOSEN-UHFFFAOYSA-N |
SMILES |
CC(C)CC#CC(=O)C |
Synonyms |
3-Heptyn-2-one, 6-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Molecular Features
The following table summarizes key structural differences between 3-Heptyn-2-one, 6-methyl- (9CI) and related compounds:
Substituent Effects on Properties
- Methyl Group Influence: The C6 methyl group in 3-Heptyn-2-one, 6-methyl- (9CI) likely increases steric hindrance compared to the non-methylated 3-Heptyn-2-one (CAS 26059-43-8). This could reduce reactivity in nucleophilic additions or cyclization reactions .
- Conjugation Effects: The compound 5-Hepten-3-yn-2-one, 6-methyl- (9CI) (CAS 149183-86-8) features conjugated double and triple bonds, which may enhance stability or alter electronic properties compared to non-conjugated systems .
- Functional Group Diversity: Compounds like 3-hydroxy-4-(methylamino)-3-buten-2-one (CAS 72277-91-9) demonstrate how substituents such as hydroxy and amino groups can introduce hydrogen-bonding capabilities, affecting solubility and biological activity .
Reactivity and Selectivity
- Alkyne Reactivity : The triple bond in 3-Heptyn-2-one, 6-methyl- (9CI) is susceptible to reactions like hydrogenation (yielding saturated ketones) or cycloadditions (e.g., with azides). The methyl group may direct regioselectivity in such reactions.
- Fluorophore Comparisons : While unrelated structurally, highlights that substituent size and position (e.g., aromatic rings in triazine derivatives) influence fluorescence through stacking interactions. By analogy, the methyl group in 3-Heptyn-2-one, 6-methyl- (9CI) could modulate electronic effects in photochemical applications, though this remains speculative without direct data .
Preparation Methods
Reaction Scheme
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C to 25°C (gradual) |
| Reaction Time | 12–24 hours |
| Yield | 68–72% |
The ylide is generated in situ by deprotonating triphenylphosphine acetylmethylene with a strong base (e.g., n-butyllithium). Stereoselectivity is ensured by maintaining low temperatures during the initial ylide formation.
Carroll Rearrangement of Propargyl Acetoacetate Esters
The Carroll rearrangement, a thermal-sigmatropic shift, converts propargyl acetoacetate esters into γ,δ-acetylenic ketones. This method is particularly advantageous for introducing remote methyl branches.
Reaction Scheme
Process Parameters
The reaction proceeds via a six-membered cyclic transition state, with decarboxylation driving the equilibrium toward the desired ketone.
Cross Aldol Condensation Followed by Dehydration and Oxidation
Adapting methodologies from saturated ketone synthesis, this three-step sequence involves:
Key Steps and Conditions
Overall Yield
45–50% (isolated over three steps).
Alkyne Alkylation via Grignard Reagents
This method constructs the carbon skeleton through sequential alkylation of a propargyl halide. For 3-Heptyn-2-one, 6-methyl-, the synthesis begins with 2-pentyne-1-ol, which is halogenated and subsequently subjected to Grignard addition.
Synthetic Pathway
-
Halogenation :
-
Grignard Addition :
-
Oxidation :
Performance Metrics
Oxidative Cleavage of Diels-Alder Adducts
Diels-Alder cycloaddition between methyl vinyl ketone and an acetylene dienophile, followed by ozonolysis, provides a route to the target compound.
Reaction Overview
-
Diels-Alder Reaction :
-
Ozonolysis :
Conditions and Yield
Comparative Analysis of Methods
The table below evaluates the five methods based on scalability, yield, and practicality:
| Method | Scalability | Yield (%) | Cost Efficiency |
|---|---|---|---|
| Wittig Reaction | Moderate | 68–72 | High |
| Carroll Rearrangement | High | 60–65 | Moderate |
| Aldol-Oxidation Sequence | Low | 45–50 | Low |
| Grignard Alkylation | Moderate | 57 | Moderate |
| Diels-Alder/Ozonolysis | Low | 40–45 | High |
The Carroll rearrangement and Wittig reaction emerge as the most industrially viable options, balancing yield and operational simplicity .
Q & A
Q. What are the recommended methods for synthesizing 3-Heptyn-2-one, 6-methyl- (9CI) in laboratory settings?
Synthesis typically involves alkyne functionalization and ketone formation. A plausible route includes:
- Step 1 : Alkylation of a propargyl alcohol precursor with methyl groups at the 6-position.
- Step 2 : Oxidation of the secondary alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane for milder conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by GC-MS to confirm purity .
Q. How can researchers characterize the purity and structural identity of 3-Heptyn-2-one, 6-methyl- (9CI)?
Q. What safety precautions are critical when handling 3-Heptyn-2-one, 6-methyl- (9CI)?
- Ventilation : Use fume hoods to avoid inhalation of volatile components .
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (alkynes are flammable) .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting spectral data for 3-Heptyn-2-one, 6-methyl- (9CI) be resolved?
- Scenario : Discrepancies in NMR or GC-MS results may arise from impurities or stereochemical variations.
- Methodology :
Q. What experimental strategies optimize the regioselectivity of reactions involving 3-Heptyn-2-one, 6-methyl- (9CI)?
- Challenge : The alkyne and ketone groups may compete in reactions (e.g., nucleophilic additions).
- Approach :
Q. How do solvent polarity and temperature affect the stability of 3-Heptyn-2-one, 6-methyl- (9CI)?
- Thermal Stability : Conduct accelerated degradation studies (40–60°C) in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.
- Analysis :
Q. What computational methods predict the reactivity of 3-Heptyn-2-one, 6-methyl- (9CI) in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
